4,4'-Dibromo-9,9'-spirobi[9H-fluorene]
Description
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Properties
IUPAC Name |
4,4'-dibromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-21-13-5-11-19-23(21)15-7-1-3-9-17(15)25(19)18-10-4-2-8-16(18)24-20(25)12-6-14-22(24)27/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIUGLKKCVUUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4'-Dibromo-9,9'-spirobi[9H-fluorene] CAS 1257321-41-7 properties
An In-depth Technical Guide to 4,4'-Dibromo-9,9'-spirobi[9H-fluorene]
This guide provides a comprehensive technical overview of 4,4'-Dibromo-9,9'-spirobi[9H-fluorene], a key building block in the development of advanced organic electronic materials. Tailored for researchers and professionals in materials science and drug development, this document delves into the molecule's core properties, synthesis, characterization, and applications, grounding all claims in authoritative scientific context.
Introduction: The Architectural Advantage of a Spiro-Center
At the forefront of materials for organic electronics lies a class of compounds prized for their unique three-dimensional structures: spiro-linked aromatic systems. 4,4'-Dibromo-9,9'-spirobi[9H-fluorene] (SBF-4,4'Br₂) is a prominent example, distinguished by its central spiro carbon atom that orthogonally links two fluorene units. This rigid, non-planar architecture is not merely a structural curiosity; it is the key to overcoming critical challenges in device performance and longevity.
The spiro-center effectively disrupts the intermolecular π-π stacking that often leads to aggregation-caused quenching (ACQ) of luminescence and crystallization in thin films.[1] This structural feature imparts high thermal and morphological stability, a high glass transition temperature (Tg), and excellent solubility, all of which are crucial for fabricating robust and efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3][4][5]
The bromine atoms at the 4 and 4' positions are not passive substituents. They serve as versatile reactive handles, enabling further functionalization through common cross-coupling reactions.[1] This allows for the precise tuning of the molecule's electronic and photophysical properties, making SBF-4,4'Br₂ a foundational platform for creating a vast library of high-performance materials.[1][2]
Core Physicochemical Properties
The utility of SBF-4,4'Br₂ is rooted in its intrinsic chemical and physical characteristics. Its structure provides a stable, wide-bandgap core that can be tailored for various optoelectronic roles.
| Property | Value | Source |
| CAS Number | 1257321-41-7 | [6] |
| Molecular Formula | C₂₅H₁₄Br₂ | |
| Molecular Weight | 474.19 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | [6] |
| Purity | Typically >97.0% (GC) | [6] |
| Melting Point | 223.0 to 227.0 °C | [6] |
The high melting point and crystalline nature are indicative of the molecule's rigidity and thermal stability, a direct consequence of the spirobifluorene framework.[2][4] This stability is essential for the longevity of electronic devices, which operate at elevated temperatures.
Electronic and Photophysical Significance
The electronic properties of spirobifluorene derivatives are central to their function. The orthogonal arrangement of the two fluorene moieties electronically decouples them to some extent, leading to a high triplet energy level. This is a particularly vital property for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent emitter without quenching.[3][4]
Synthesis and Purification: A Pathway to High-Purity Materials
The synthesis of spirobifluorene derivatives is a multi-step process that demands meticulous control over reaction conditions to achieve the high purity required for electronic applications. A common strategy involves the construction of the spiro center via nucleophilic addition, followed by an acid-catalyzed intramolecular cyclization (Friedel-Crafts alkylation).[4]
Caption: Generalized synthetic workflow for spirobifluorene compounds.
Representative Experimental Protocol
The following protocol is a representative example for the synthesis of a mono-brominated spirobifluorene, illustrating the key chemical transformations involved.[9] A similar approach, starting with appropriately brominated precursors, would be used for the 4,4'-dibromo derivative.
Step 1: Nucleophilic Addition
-
Dissolve 2-Bromo-1,1'-biphenyl (3.34 mmol) in dry tetrahydrofuran (THF, 30 mL) under an inert argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10 minutes.
-
Slowly add a 2.5 M solution of n-Butyllithium (n-BuLi) in THF (3.67 mmol) via syringe. Stir the resulting yellow mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 4-bromo-9H-fluoren-9-one (3.86 mmol) in dry THF (35 mL).
-
Add the fluorenone solution dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes.
-
Allow the mixture to warm gradually to room temperature overnight.
-
Quench the reaction by adding a saturated brine solution (10 mL).
-
Extract the product into dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate alcohol.
Step 2: Cyclization and Purification
-
Dissolve the crude intermediate in a mixture of acetic acid (50 mL) and hydrochloric acid (5 mL).
-
Heat the mixture at 70 °C for 2 hours with stirring.
-
Pour the reaction mixture into an ice/water bath (200 mL) and neutralize to pH 7 with solid sodium hydroxide.
-
Extract the organic layer three times with dichloromethane (50 mL each).
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel using light petroleum as the eluent to yield the final product.[9]
Causality Note: The extremely low temperature (-78 °C) in Step 1 is critical to control the reactivity of the organolithium reagent, preventing side reactions. The acid-catalyzed cyclization in Step 2 is a thermodynamically driven process that forms the stable spiro-fused ring system.[5] Multiple purification steps, especially chromatography, are non-negotiable for achieving the high purity essential for preventing charge traps and degradation pathways in electronic devices.[10]
Characterization and Quality Control
Verifying the identity, purity, and functional properties of SBF-4,4'Br₂ is paramount. A suite of analytical techniques is employed to create a comprehensive profile of the material.
Caption: Standard workflow for material characterization and validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The resulting spectra provide a unique fingerprint of the compound.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[11]
-
Chromatography: Gas Chromatography (GC) is often used to assess the purity of the final product, with typical specifications exceeding 97%.[6]
-
Optical Spectroscopy: UV-Visible absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties of the material in solution and as a thin film.[10][11]
-
Electrochemical Analysis: Cyclic Voltammetry (CV) is a key technique for determining the HOMO and LUMO energy levels. These values are crucial for predicting charge injection barriers and ensuring energy-level alignment in a multilayer device structure.[7]
Applications in Advanced Materials
4,4'-Dibromo-9,9'-spirobi[9H-fluorene] is primarily used as a versatile intermediate for synthesizing functional materials for organic electronics. Its rigid core and reactive handles make it an ideal platform for building complex molecules with tailored properties.[1][2]
Organic Light-Emitting Diodes (OLEDs)
The spirobifluorene framework is a cornerstone in the design of materials for high-performance OLEDs.[2][3]
-
Host Materials: The high triplet energy and thermal stability of SBF derivatives make them excellent host materials for phosphorescent emitters, enabling highly efficient red, green, and blue PhOLEDs.[3][4]
-
Hole-Transporting Materials (HTMs): By attaching hole-transporting moieties (like triarylamines) to the SBF core via the bromine positions, researchers can develop HTMs with high mobility, excellent thermal stability, and well-matched energy levels for efficient hole injection from the anode.[4][5]
Caption: From core building block to functional layer in an OLED.
Other Electronic Applications
The favorable properties of SBF-based materials extend beyond OLEDs. They are actively being researched for:
-
Organic Photovoltaics (OPVs): As stable hole-transporting materials or as components in donor/acceptor layers.[2][5]
-
Organic Field-Effect Transistors (OFETs): The rigid structure can facilitate ordered molecular packing, which is beneficial for charge transport in the transistor channel.[2][5]
Conclusion
4,4'-Dibromo-9,9'-spirobi[9H-fluorene] is more than just a chemical compound; it is a strategic molecular platform. Its unique spiro architecture provides inherent thermal and morphological stability, while its dibromo-functionality offers a gateway to a vast array of tailored materials. By understanding its core properties, synthesis, and characterization, researchers can effectively leverage this building block to engineer the next generation of high-performance organic electronic devices, pushing the boundaries of efficiency, color purity, and operational lifetime.
References
-
Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters. [Link]
-
2,2'-Dibromo-9,9'-spirobifluorene: A Key Intermediate for Advanced OLED Materials. Boron Molecular. [Link]
-
Supporting Information Rational design of Spiro[fluorene-9,9'-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC): Synthesis and theoretical investigation. Royal Society of Chemistry. [Link]
-
4-Bromo-99-Spirobi[9h-Fluorene] 98.0%(GC). Pure Synth. [Link]
-
The Synthesis and Significance of 4-Bromo-9,9'-Spirobi[9H-fluorene for Emerging Technologies. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. ResearchGate. [Link]
-
The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Semantic Scholar. [Link]
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. PMC. [Link]
-
Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications. [Link]
-
9,9'-Spirobi(9H-fluorene) | C25H16. PubChem. [Link]
-
CID 157913104 | C50H30Br2. PubChem. [Link]
-
EP180 v1.1 Alveolus Lung-Chip Co-Culture Protocol. Emulate. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. [Link]
-
IN-GEL DIGESTION. Target Discovery Institute. [Link]
-
Self-assembling bipyridinium multilayers. PubMed. [Link]
-
An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PubMed. [Link]
-
A prototype device for evaporation in batch and flow chemical processes. RSC Publishing. [Link]articlelanding/2016/gc/c6gc01758c)
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4,4'-Functionalized Spirobifluorenes: A Technical Guide to Electronic Tuning & Molecular Architecture
Executive Summary
This guide details the physicochemical manipulation of 9,9'-spirobifluorene (SBF) scaffolds via 4,4'-functionalization. Unlike the conventional 2,2',7,7'-substitution patterns which extend conjugation length to narrow the bandgap, 4,4'-substitution acts as a steric and electronic "circuit breaker."
For researchers transitioning from medicinal chemistry to organic electronics, the core principle here is Structure-Property Relationship (SPR) optimization. Functionalization at the C4 position—ortho to the biphenyl linkage—induces a high degree of steric torsion. This "meta-linkage" mode electronically decouples the substituent from the SBF core, preserving high triplet energies (
Part 1: Molecular Architecture & Electronic Theory
The "Hinge" Effect: 2,7- vs. 4,4'-Substitution
The spirobifluorene core consists of two orthogonal fluorene moieties connected at a spiro-carbon.
-
2,7-Positions (Para): Substituents here align with the fluorene
-system. This extends conjugation, raising the HOMO and lowering the LUMO (Red-shift). -
4,4'-Positions (Ortho): Substituents here face significant steric repulsion from the opposing fluorene wing. This forces the substituent to twist out of plane (dihedral angle
).
Electronic Decoupling
This geometric twist breaks the conjugation pathway. Consequently, the HOMO and LUMO levels are often partitioned :
-
HOMO: Localized on the electron-rich SBF core or donor moieties.
-
LUMO: Localized on electron-deficient substituents (e.g., Phosphine Oxides, Pyridines) or the acceptor arm.
This separation allows for independent tuning of injection barriers without collapsing the triplet energy gap—a critical feature for blue host materials.
Figure 1: Causal pathway of substitution position on electronic properties. 4,4'-substitution preserves high triplet energy via steric decoupling.
Part 2: Computational Prediction (DFT Protocol)
Before synthesis, Density Functional Theory (DFT) is used to predict the FMO (Frontier Molecular Orbital) distribution.
Protocol:
-
Geometry Optimization: Perform at B3LYP/6-31G(d) level in the gas phase. The 4,4'-substituents must be modeled with full steric freedom to capture the twist angle.
-
Energy Calculation: Single-point energy calculation on the optimized structure.
-
Time-Dependent DFT (TD-DFT): Calculate the first 5-10 singlet and triplet excited states to estimate
and energies.
Validation Criteria:
-
The HOMO should not extend across the C4-linkage if "decoupling" is successful.
-
Predicted
should bengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> for green/blue hosts.
Part 3: Synthetic Pathways
Synthesizing 4,4'-derivatives is synthetically more demanding than 2,7-derivatives due to steric hindrance. Two primary routes are recommended: the Classic Lithiation route and the Modern Dehydrative Coupling .
Method A: The Directed Lithiation Route (Classic)
This method builds the spiro-core after functionalizing the biphenyl backbone.
-
Starting Material: 2,2'-dibromobiphenyl.
-
Step 1 (Iodination): Iodination to yield 4,4'-dibromo-2,2'-diiodobiphenyl.
-
Step 2 (Lithiation/Cyclization):
-
Treat with
-BuLi (4 eq) at -78°C in dry THF. -
Add 9-fluorenone (or substituted fluorenone).
-
Acid catalyzed ring closure (HCl/AcOH) to form the spiro-center.
-
-
Step 3 (Functionalization): The resulting 4,4'-dibromo-SBF undergoes Suzuki-Miyaura coupling with boronic acids (e.g., carbazole or pyridine derivatives).
Method B: Tf2O-Mediated Direct Coupling (Modern)
A metal-free approach that couples biaryls and fluorenones directly.[1]
-
Reagents: Biaryl derivative + Fluorenone derivative.[1]
-
Catalyst: Trifluoromethanesulfonic anhydride (
). -
Mechanism:
activates the fluorenone carbonyl, followed by a double Friedel-Crafts-type alkylation by the biaryl. -
Advantage: Avoids multi-step halogenation; high atom economy.
Part 4: Electrochemical Characterization (CV Protocol)
Cyclic Voltammetry (CV) is the gold standard for determining HOMO/LUMO levels. The following protocol ensures reproducibility and minimizes solvent effects.
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Anhydrous DMF or THF for reduction.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Electrodes:
-
Working: Glassy Carbon (polished with 0.05
m alumina). -
Counter: Platinum wire.
-
Reference: Ag/AgCl (in saturated KCl) or Ag wire (pseudo-reference).
-
-
Internal Standard: Ferrocene (
).
Measurement Workflow
-
Blank Scan: Run CV of solvent + electrolyte to ensure the window is clean (-2.5V to +1.5V).
-
Sample Scan: Dissolve SBF derivative (1 mM). Degas with
for 10 mins. Record CV at 50 or 100 mV/s.[2] -
Reference Spike: Add Ferrocene (trace amount) to the same solution and record again to calibrate the potential.
Calculation Logic
The energy levels are calculated relative to the vacuum level, assuming
Note: If reduction is not observed (common in wide-gap hosts), calculate LUMO using the optical bandgap (
Figure 2: Standardized Cyclic Voltammetry workflow for absolute energy level determination.
Part 5: Data Landscape of 4,4'-SBF Derivatives
The following table summarizes key 4,4'-functionalized derivatives used as host materials. Note the deep HOMO levels characteristic of the "decoupled" architecture.
| Compound ID | Substituent (at C4, C4') | HOMO (eV) | LUMO (eV) | Application | |
| SPPO1 | Diphenylphosphine oxide | -6.02 | -2.50 | 2.72 | Blue/Green Host |
| SPPO13 | Bis(diphenylphosphine oxide) | -6.10 | -2.55 | 2.70 | Electron Transport / Host |
| 4-Ph-SBF | Phenyl | -5.80 | -2.30 | 2.87 | Blue Host |
| CFL | Carbazole | -5.54 | -2.18 | 2.65 | Red/Green Host |
| 4-Py-SBF | Pyridine | -6.15 | -2.45 | 2.70 | Electron Transport |
Data aggregated from literature sources [1, 2, 3].
Interpretation for Material Design[3][6][7]
-
Phosphine Oxides (SPPO series): The
group is electron-withdrawing, lowering the LUMO to facilitate electron injection, yet the 4-position linkage keeps the HOMO very deep (-6.0 eV), blocking holes effectively. -
Carbazoles (CFL): Carbazole is electron-donating.[5] Even at the 4-position, it raises the HOMO slightly (-5.54 eV) compared to the bare scaffold, making it a bipolar host (capable of transporting both holes and electrons).
References
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs. National Institutes of Health (PMC). [Link]
-
Highly efficient and stable organic light-emitting diode using 4,4′-bis(N-carbazolyl)-9,9′-spirobifluorene. Applied Physics Letters. [Link][6]
-
An Amorphous Spirobifluorene-Phosphine-Oxide Compound as the Balanced n-Type Host. Advanced Optical Materials. [Link]
-
Direct synthesis of spirobifluorenes by formal dehydrative coupling. Chemical Science (RSC). [Link]
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4,4'-Dibromo-9,9'-spirobi[9H-fluorene] molecular weight and formula
An In-Depth Technical Guide to 4,4'-Dibromo-9,9'-spirobi[9H-fluorene]
Authored by: A Senior Application Scientist
Introduction
4,4'-Dibromo-9,9'-spirobi[9H-fluorene] is a halogenated aromatic hydrocarbon that has emerged as a critical building block in the field of materials science and organic electronics. Its rigid, three-dimensional spiro architecture, combined with the reactive bromine functionalities, makes it an exceptionally versatile precursor for the synthesis of high-performance materials. These materials are integral to the development of advanced optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and fluorescent probes.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, and applications, tailored for researchers and professionals in chemistry and drug development.
Physicochemical Properties and Data
The fundamental characteristics of 4,4'-Dibromo-9,9'-spirobi[9H-fluorene] are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₄Br₂ | [2][3] |
| Molecular Weight | 474.19 g/mol | [2][4] |
| CAS Number | 1257321-41-7 | [2] |
| Appearance | White to light yellow/orange powder or crystals | |
| Purity | Typically >97.0% (by GC) | |
| Melting Point | 223.0 to 227.0 °C |
Molecular Architecture and Scientific Rationale
The exceptional utility of 4,4'-Dibromo-9,9'-spirobi[9H-fluorene] stems from its unique molecular structure. The core of the molecule is the 9,9'-spirobi[9H-fluorene] (SBF) scaffold, where two fluorene units are orthogonally connected through a central, shared sp³-hybridized carbon atom.
Causality of the Spiro Center : This perpendicular arrangement is not merely a structural curiosity; it is the primary driver of the material's desirable properties. The rigid, non-coplanar structure effectively disrupts intermolecular π-π stacking, a common phenomenon in planar aromatic molecules that often leads to aggregation-caused quenching of luminescence and undesirable crystallization.[3][5] By preventing this close packing, the SBF core imparts several key advantages:
-
High Morphological Stability : Materials derived from the SBF core tend to form stable amorphous glasses with high glass transition temperatures (Tg).[3] This is critical for the longevity and reliability of thin-film electronic devices.
-
High Triplet Energy : The sp³ carbon atom at the spiro center breaks the electronic conjugation across the two fluorene units. This results in a high triplet energy level, which is a crucial requirement for host materials in blue phosphorescent and TADF OLEDs, as it prevents reverse energy transfer from the emitter to the host.[3]
-
Enhanced Solubility : The three-dimensional structure improves solubility in common organic solvents, facilitating device fabrication via solution-processing techniques.
Role of the 4,4'-Bromo Groups : The bromine atoms at the 4 and 4' positions serve as versatile synthetic handles. They are prime sites for post-synthetic modification through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the precise installation of a wide variety of functional groups (e.g., donor or acceptor moieties), enabling the fine-tuning of the molecule's electronic and photophysical properties for specific applications.[5]
Molecular Structure Diagram
Sources
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Methodological & Application
Application Note & Protocol: Solvent Selection for the Solubilization of 4,4'-Dibromo-spirobifluorene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 4,4'-dibromo-spirobifluorene. Due to its unique spiro-linked, rigid, and largely nonpolar structure, selecting an appropriate solvent is critical for its application in organic electronics and material science.[1][2] This guide outlines the theoretical considerations for solubility, provides detailed experimental protocols for solubility determination, and presents a qualitative solubility profile based on the behavior of structurally related compounds.
Introduction to 4,4'-Dibromo-spirobifluorene and the Imperative of Solvent Selection
4,4'-Dibromo-spirobifluorene is a halogenated derivative of the spirobifluorene (SBF) scaffold, a cornerstone in the design of organic semi-conductors (OSCs) for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The spiro-center, an sp3-hybridized carbon, perpendicularly connects two fluorene units, breaking the overall conjugation and imparting unique photophysical properties.[3] This rigid, three-dimensional structure helps to prevent intermolecular aggregation and excimer formation, which is often a performance-limiting factor in organic electronic materials.[1]
The successful processing of 4,4'-dibromo-spirobifluorene into thin films for electronic devices is critically dependent on its solubility in common organic solvents. Poor solubility can lead to difficulties in purification, inconsistent film formation, and ultimately, suboptimal device performance. Therefore, a systematic approach to solvent selection is paramount. This guide will walk you through the principles and practical steps to identify the most suitable solvent system for your specific application.
Theoretical Framework for Solvent Selection: "Like Dissolves Like"
The adage "like dissolves like" is the guiding principle for predicting solubility.[4] This means that a solute will be most soluble in a solvent that has similar intermolecular forces. For 4,4'-dibromo-spirobifluorene, a largely nonpolar molecule, we can anticipate its solubility behavior based on the following considerations:
-
Polarity: The spirobifluorene core is composed of aromatic hydrocarbons, making it predominantly nonpolar. The two bromine atoms introduce some polarity, but the overall character of the molecule remains hydrophobic. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents.
-
Intermolecular Forces: The primary intermolecular forces at play for 4,4'-dibromo-spirobifluorene are van der Waals forces (specifically, London dispersion forces) due to its large, polarizable electron cloud. Solvents that also exhibit strong dispersion forces will be good candidates for solubilization.
-
Hydrogen Bonding: 4,4'-Dibromo-spirobifluorene lacks hydrogen bond donors and has very weak acceptor capabilities. Consequently, it is expected to have poor solubility in protic solvents like water and alcohols, where hydrogen bonding is the dominant intermolecular force.[4]
Based on these principles, we can predict that chlorinated solvents, aromatic hydrocarbons, and some ethers will be effective solvents, while polar protic solvents will be poor choices.
Experimental Workflow for Solvent Selection
A systematic approach to determining the optimal solvent involves a multi-step process, from initial screening to quantitative analysis. The following workflow provides a robust framework for this process.
Caption: A three-phase workflow for systematic solvent selection.
Protocols for Solubility Determination
4.1. Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4,4'-dibromo-spirobifluorene and all solvents used.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Causes skin and serious eye irritation. May cause respiratory irritation.
4.2. Protocol 1: Qualitative Solubility Screening
This protocol is a rapid method to screen a wide range of solvents.
Objective: To visually assess the solubility of 4,4'-dibromo-spirobifluorene in various solvents at room temperature.
Materials:
-
4,4'-dibromo-spirobifluorene
-
A selection of solvents (see Table 1 for suggestions)
-
Small vials or test tubes with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 5 mg of 4,4'-dibromo-spirobifluorene into a clean, dry vial.
-
Add 1 mL of the test solvent to the vial.
-
Cap the vial and vortex the mixture vigorously for 1 minute.
-
Allow the vial to stand for 5 minutes and visually inspect for any undissolved solid.
-
Record your observations as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (most or all of the solid remains).
4.3. Protocol 2: Semi-Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a more accurate, quantitative measure of solubility.
Objective: To determine the approximate solubility (in g/L) of 4,4'-dibromo-spirobifluorene in promising solvents.
Materials:
-
4,4'-dibromo-spirobifluorene
-
Selected solvents from Protocol 1
-
Vials with caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials
Procedure:
-
Add an excess amount of 4,4'-dibromo-spirobifluorene (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 2 mL).
-
Add a magnetic stir bar and cap the vial.
-
Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe fitted with a 0.2 µm filter.
-
Dispense the filtered solution into a pre-weighed glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Weight of dried solute (g) / Volume of aliquot (L))
Expected Solubility Profile
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Qualitative Solubility (Protocol 1) | Experimental Quantitative Solubility (g/L at 25°C) (Protocol 2) |
| Chlorinated | Dichloromethane | Soluble | ||
| Chloroform | Soluble | |||
| Aromatic | Toluene | Soluble | ||
| Xylenes | Soluble | |||
| Ethers | Tetrahydrofuran (THF) | Soluble | ||
| Diethyl ether | Partially Soluble | |||
| Ketones | Acetone | Partially Soluble | ||
| Esters | Ethyl Acetate | Partially Soluble | ||
| Amides | Dimethylformamide (DMF) | Partially Soluble | ||
| Alcohols | Methanol | Insoluble | ||
| Ethanol | Insoluble | |||
| Alkanes | Hexane | Insoluble | ||
| Aqueous | Water | Insoluble |
Conclusion
The selection of an appropriate solvent is a critical first step in the successful utilization of 4,4'-dibromo-spirobifluorene in research and development. This guide has provided a theoretical basis for solvent selection, detailed experimental protocols for solubility determination, and a predicted solubility profile. By following a systematic approach, researchers can confidently identify the optimal solvent system for their specific application, ensuring reliable and reproducible results.
References
- Solubility test for Organic Compounds. (n.d.).
- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Crayston, J. A., et al. (2018). New generations of spirobifluorene regioisomers for organic electronics: tuning electronic properties with the substitution pattern.
- SAFETY DATA SHEET - 4,4'-Dibromo-spirobifluorene. (2024). Sigma-Aldrich.
- Safety d
- SAFETY DATA SHEET - 2-Bromo-7-iodo-9,9'-spirobi[fluorene]. (2025). TCI Chemicals.
- 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. (n.d.). MilliporeSigma.
- SAFETY DATA SHEET - 9,9'-Spirobifluorene-2-boronic acid. (2025). Fisher Scientific.
- 4,4'-Dibromo-9,9'-spirobi[9H-fluorene]. (n.d.). TCI Chemicals.
- 4,4'-Dibromo-9,9'-spirobi[fluorene]. (n.d.). BLDpharm.
- 4,4'-Dibromo-9,9'-spirobi[9H-fluorene]. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - 4,4'-Dibromobiphenyl. (2025). Fisher Scientific.
- 4,4'-Dibromo-9,9'-spirobi[fluorene]. (n.d.). Amadis Chemical.
- Chen, C.-T., et al. (2008). Spirobifluorene-Bridged Donor/Acceptor Dye for Organic Dye-Sensitized Solar Cells. CONICET.
- Walsh, J. (2023).
- EP2761684B1 - Spirobifluorene compounds for light emitting devices. (n.d.).
- 2,7-Dibromo-9,9′-spirobifluorene. (n.d.). Ossila.
- Karim, Md. A., et al. (2011). Synthesis and characterization of spirobifluorene-based polymers for organic light-emitting diode applications.
- Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- Zhang, Y., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Figshare.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
Sources
Troubleshooting & Optimization
troubleshooting low solubility of 4,4'-dibromo-SBF in organic solvents
Product: 4,4'-Dibromo-9,9'-spirobi[9H-fluorene] (4,4'-Dibromo-SBF) CAS: 1257321-41-7 Application: OLED Intermediates, Cross-coupling precursors, Spiro-configured ligands.[1]
Executive Summary
The solubility profile of 4,4'-dibromo-9,9'-spirobifluorene presents unique challenges compared to its more common 2,2' or 2,7' isomers.[1] While the spiro-linkage generally disrupts
This creates a sterically crowded environment that can inhibit the formation of an effective solvation shell, particularly in standard laboratory solvents at room temperature. This guide addresses the kinetic and thermodynamic barriers to dissolution and provides validated protocols for handling this intermediate.
Diagnostic Troubleshooting (Q&A)
Category A: Dissolution & Solvent Selection
Q1: I am trying to dissolve 4,4'-dibromo-SBF in Ethanol/Methanol for a reaction, but it remains a suspension. Is my batch defective? A: No, your batch is likely fine. 4,4'-Dibromo-SBF is highly lipophilic and exhibits negligible solubility in polar protic solvents like methanol or ethanol.[1] The polarity mismatch is too great.
-
Corrective Action: Switch to non-polar or moderately polar aprotic solvents.
-
Excellent: Chloroform (
), Dichloromethane (DCM), Chlorobenzene. -
Good: Toluene, THF (Tetrahydrofuran).
-
Poor: Alcohols, Water, Acetone (marginal).
-
Q2: The compound dissolves in DCM initially but precipitates as a fine powder after standing for 30 minutes. Why? A: This is a classic symptom of supersaturation followed by Ostwald ripening , often exacerbated by the high symmetry of the 4,4'-isomer which favors crystal lattice formation over solvation. Rapid evaporation of DCM (a volatile solvent) cools the solution, lowering solubility and driving precipitation.
-
Corrective Action:
Q3: I need to take an NMR, but the peaks are broad or missing in CDCl3. A: Broad peaks often indicate aggregation or restricted rotation due to the steric bulk of the 4,4'-bromines.
-
Protocol:
-
Switch to 1,1,2,2-Tetrachloroethane-d2 (
) .[1] -
Heat the NMR tube to 323 K (50°C) or 343 K (70°C) .
-
Why? High-temperature NMR breaks up aggregates and increases the relaxation rate, sharpening the signals.
-
Category B: Purification & Workup[1][2]
Q4: Recrystallization from Ethanol resulted in an "oiling out" phenomenon. How do I get crystals? A: Oiling out occurs when the solute separates as a liquid phase before crystallizing, usually because the boiling point of the solvent is higher than the melting point of the solvated oil, or the anti-solvent was added too quickly.
-
Recommended Recrystallization System:
-
Solvent Pair: Toluene / Hexane or Chloroform / Ethanol .
-
Protocol: Dissolve the crude solid in the minimum amount of boiling Toluene. Remove from heat. Slowly add Hexane dropwise until a persistent cloudiness appears. Re-heat to clarify, then let it cool very slowly to room temperature in an insulated bath (Dewar).
-
Q5: Can I purify this via sublimation? A: Yes. Because 4,4'-dibromo-SBF has a rigid, thermally stable core and no labile alkyl chains, it is an excellent candidate for vacuum sublimation , which often yields higher purity than recrystallization for electronic-grade applications.[1]
-
Conditions: High vacuum (
Torr) is required.[1] The temperature will likely exceed 200°C (specific sublimation points depend on vacuum quality).
Technical Data & Reference Tables
Table 1: Solubility Profile of 4,4'-Dibromo-SBF
Qualitative assessment at 25°C
| Solvent Class | Representative Solvents | Solubility Rating | Recommended Use |
| Chlorinated | DCM, Chloroform, 1,2-DCE | High | Synthesis, NMR, Column Chromatography |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate-High | Recrystallization, High-Temp Reactions |
| Ethers | THF, 1,4-Dioxane | Moderate | Lithiation/Grignard Reactions |
| Alkanes | Hexane, Pentane, Cyclohexane | Very Low | Anti-solvent for precipitation |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | Washing crude product |
| Polar Aprotic | DMSO, Acetonitrile | Low | Not recommended |
Table 2: Physical Properties
| Property | Value / Description | Note |
| Appearance | White to Off-White Powder | Yellowing indicates oxidation or impurities |
| Melting Point | > 160°C (Typical for di-bromo SBFs) | Isomer dependent; 2,2' is ~240°C [1] |
| Molecular Weight | 474.19 g/mol | |
| Stability | Stable under | Avoid prolonged exposure to UV light in solution |
Decision Protocols (Visualized)
Figure 1: Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent system for your specific experimental stage.
Caption: Decision matrix for selecting solvents based on experimental intent. Green nodes indicate recommended endpoints; Red indicates high-temperature alternatives for stubborn solubility.[1]
Figure 2: Recrystallization Workflow for Stubborn Isomers
A step-by-step logic for purifying 4,4'-dibromo-SBF when standard methods fail.
Caption: Optimized recrystallization protocol using a Toluene/Hexane system with hot filtration to ensure removal of insoluble inorganic salts.
References
-
Chiang, C.-L., et al. (2005).[1] "Improved Synthesis of 2,2′-Dibromo-9,9′-spirobifluorene and Its 2,2′-Bisdonor-7,7′-bisacceptor-Substituted Fluorescent Derivatives." Organic Letters, 7(17), 3717–3720.[2] Link[1]
-
BenchChem Technical Data. (2025). "Solubility Profile of Dibromofluorene Derivatives." Link[1]
-
Ossila Product Guide. (2024). "2,7-Dibromo-9,9′-spirobifluorene Specifications and Handling." Link
-
TCI Chemicals. (2025).[1] "Product Specification: 4,4'-Dibromo-9,9'-spirobi[9H-fluorene] (CAS 1257321-41-7)."[1][3] Link
-
Li, H., et al. (2014). "Solvent effects on polarizability and hyperpolarizability of spirobifluorene derivative." Journal of Molecular Modeling, 20, 2126. Link[1]
Sources
Technical Support Center: Dibromo-Spirobifluorene (SBF) Isomer Resolution
The following guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level intervention for the purification and characterization of dibromo-spirobifluorene (SBF) derivatives.
Ticket Subject: Separation and Purification of 2,2'- vs. 2,7-Dibromo-9,9'-spirobifluorene Isomers Status: Active Guide Assigned Specialist: Senior Application Scientist, OLED Materials Division[1][2]
Diagnostic Triage: "What exactly is in my flask?"
Before attempting purification, you must define the isomeric composition of your crude mixture.[1][2] Isomeric mixtures of dibromo-SBF typically arise from two distinct synthetic routes, each producing a specific "impurity profile."
The Isomer Landscape
The geometry of 9,9'-spirobifluorene creates unique separation challenges. You are likely dealing with one of these two scenarios:
-
Scenario A (Direct Bromination): You reacted spirobifluorene with
.[1][2] -
Scenario B (Ring Closure/Grignard): You synthesized the SBF core from 2,7-dibromofluorenone.[1][2][3][4]
NMR Decision Matrix
Use
| Isomer | Symmetry | Key Distinction | |
| 2,2'-Dibromo | Single set of signals.[1][2] The two fluorene wings are chemically equivalent.[1][2] | Integration ratio matches a single 2-bromofluorene fragment (but represents the whole molecule).[1][2] | |
| 2,7-Dibromo | Two distinct sets of signals. One set for the 2,7-dibromo ring, one set for the unsubstituted ring.[1][2] | Complex multiplet region (unsubstituted ring) + distinct doublets (substituted ring).[1][2] | |
| 2,2',7,7'-Tetra | Very simple spectrum.[1][2] Only 3 distinct aromatic signals (Singlet, Doublet, Doublet).[1][2] | High melting point, often insoluble in standard NMR solvents.[1][2] |
*Note: While the 2,7-dibromo fragment has internal symmetry, the molecule as a whole possesses a chiral axis, rendering the two faces of the unsubstituted ring diastereotopic, though often unresolved.[1][2]
Purification Workflows
Select the workflow matching your synthesis route.[1][2][5]
Workflow A: Resolving Regioisomers (Direct Bromination Route)
Targeting 2,2'-Dibromo-SBF from a mixture of 2,7- and poly-bromo species.
The Challenge: The 2,2' and 2,7 isomers have nearly identical Retention Factors (
Protocol:
-
Flash Chromatography (The "Coarse" Filter):
-
Fractional Recrystallization (The "Fine" Filter):
-
Dissolve in minimum boiling Chloroform (
) . -
Slowly add Ethanol (EtOH) or Methanol (MeOH) while hot until turbidity persists.[1][2]
-
Cooling Rate: 0.5 °C/min to Room Temp.
-
Result: 2,7-Dibromo-SBF tends to crystallize first (thermodynamically more stable lattice).[1][2] The mother liquor will be enriched in the 2,2'-isomer.[1][2]
-
High-Purity Polish (Sublimation):
Workflow B: Purifying 2,7-Dibromo-SBF (Ring Closure Route)
Targeting 2,7-Dibromo-SBF from fluorenone precursors.[1][2]
The Challenge: Removing mono-reacted byproducts and unreacted 2,7-dibromofluorenone.
Protocol:
-
Precipitation:
-
Recrystallization (Standard):
Visualizing the Logic
The following diagram illustrates the decision logic for processing a crude bromination mixture.
Figure 1: Purification logic flow for separating dibromo-spirobifluorene isomers based on synthesis origin.
Troubleshooting & FAQs
Q: My crystals are persistently yellow, even after recrystallization. A: Yellowing indicates the presence of fluorenone derivatives (e.g., 2,7-dibromofluorenone) or oxidative impurities.[1][2] SBF itself should be white.[1][2]
-
Fix: Dissolve the compound in DCM and wash with aqueous Sodium Bisulfite (
) to reduce oxidized species, or pass through a short plug of silica gel before the final recrystallization.[1][2]
Q: I cannot separate 2,2'-dibromo from 2,7-dibromo using standard silica columns. A: These regioisomers have very similar polarities.
-
Fix: Switch to Recycling Preparative HPLC (GPC) if available.[1][2] If using flash chromatography, use a very shallow gradient (e.g., 100% Hexane
1% DCM 2% DCM).[1][2] The separation requires high plate counts; use a longer column.[1][2]
Q: How do I confirm I have the 2,7-isomer and not the 2,2'-isomer without a reference standard?
A: Check the
-
2,2'-SBF: Due to symmetry, you will see approximately 13 unique carbon signals .[1][2]
-
2,7-SBF: Due to the lack of symmetry between the two wings, you will see approximately 25 unique carbon signals .[1][2]
Q: My "2,7-dibromo" product has a melting point of 334°C, but literature says 360°C+. A: Melting point depression is common with isomeric mixtures.[1][2] However, be aware that 2,2',7,7'-tetrabromo-SBF has a much higher melting point (>400°C).[1][2] If your MP is higher than expected, you have poly-brominated impurities.[1][2] If lower, you likely have solvent inclusion (SBF forms solvates easily) or mono-bromo impurities.[1][2] Dry samples at 100°C under vacuum for 24h.
References
-
Pei, J., et al. (2002).[1][2][4] "Star-Shaped Polycyclic Aromatics Based on Oligothiophene-Functionalized 9,9'-Spirobifluorene Derivatives." Journal of Organic Chemistry. Link[1][2]
- Context: Describes the direct bromination challenges and isol
-
Chiang, C. L., et al. (2005).[1][2][6] "Improved Synthesis of 2,2'-Dibromo-9,9'-spirobifluorene and Its 2,2'-Bisdonor-7,7'-bisacceptor-Substituted Fluorescent Derivatives." Organic Letters. Link[1][2]
- Context: Establishes the definitive protocol for synthesizing 2,2'-SBF via Sandmeyer reaction to avoid the isomeric mixture issues of direct bromin
-
Wu, Y., et al. (2004).[1][2] "Synthesis and properties of 2,7-functionalized spirobifluorene derivatives." Synthetic Metals.[1][2] Link[1][2]
- Context: Provides characterization data and recrystallization solvents for 2,7-disubstituted SBFs.
-
ChemicalBook. (2024).[1][2] "2,7-Dibromo-9,9'-spirobifluorene Product Properties." Link
Sources
- 1. 2,7-Dibromo-9,9'-spiro-bifluorene | 171408-84-7 [chemicalbook.com]
- 2. 2,7-Dibromofluorene(16433-88-8) 1H NMR spectrum [chemicalbook.com]
- 3. Novel Fused Core Chromophore Incorporating Spirofluorene and Anthracene Groups for Sky-Blue Emission and Solution-Processed White Devices [mdpi.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. CN102942444B - Synthesis method of 2,2'-dibromo-9,9'-spirobifluorene - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
Validation & Comparative
Benchmarking the Photoluminescence Quantum Yield of 4,4'-Spirobi[fluorene] Architectures: A Comparative Guide
Executive Summary & Strategic Context
The 4,4'-spirobi[fluorene] (SBF) scaffold is a cornerstone of organic electronics, prized not merely for its electronic properties but for its orthogonal geometry . This structural feature disrupts
This guide objectively compares the PLQY performance of key SBF classes—Hole Transport Materials (HTMs), Hosts, and TADF Emitters—and provides a validated protocol for absolute PLQY measurement, a critical metric for determining device efficiency limits.
Comparative Analysis: SBF Derivatives Performance[1][2][3][4][5]
The following analysis synthesizes experimental data to benchmark common SBF derivatives. The critical differentiator is often the rigidity of the donor-acceptor linkage and the suppression of non-radiative decay channels in the solid state.
Table 1: PLQY Benchmarking of Key SBF Derivatives
| Material Class | Derivative | State | PLQY ( | Emission Peak ( | Key Insight |
| HTM | Spiro-OMeTAD | Solution (Dilute) | ~99% | 418 nm | Near-unity efficiency in monomer form due to suppressed non-radiative decay [1]. |
| HTM | Spiro-OMeTAD | Thin Film (Neat) | <10% | 425 nm | Drastic drop due to intermolecular quenching despite spiro-steric hindrance [1]. |
| TADF Emitter | Spiro-CN | Thin Film (Doped) | 27% | 480 nm | First-gen TADF. Low PLQY due to flexible rotation allowing non-radiative dissipation [2]. |
| TADF Emitter | ACRFLCN | Thin Film (Doped) | 67% | 490 nm | Rigidifying the acceptor (cyano-fluorene) significantly boosts PLQY by reducing vibrational relaxation [2]. |
| TADF Emitter | PBA-s-FXylBF | Thin Film (Neat) | ~100% | Green | Boron-Nitrogen locked spiro core exhibits AIEE (Aggregation-Induced Emission Enhancement) [3].[1] |
| Host | Spiro-CBP | Thin Film | 60-90% | 400 nm | High variability based on purity/morphology. Primarily selected for Triplet Energy ( |
Deep Dive: The "Rigidity-Efficiency" Causality
The data above highlights a critical mechanism: Rigidity correlates with PLQY .
-
Spiro-OMeTAD (The Warning): While famous as a solar cell HTM, its performance illustrates the limits of the SBF core. In solution, the molecule is isolated, and the SBF core prevents intramolecular quenching, yielding 99% PLQY. In film, however, the methoxy-triphenylamine arms retain enough flexibility to interact, leading to severe quenching (<10%).
-
TADF Evolution (Spiro-CN to B-N Spiro): Early Donor-Acceptor (D-A) SBFs like Spiro-CN suffered from "loose" conjugation. By locking the donor and acceptor more rigidly (as seen in ACRFLCN or Boron-Nitrogen spiro systems), researchers suppress the vibrational modes that facilitate non-radiative decay (
), thereby maximizing .
Visualizing the Structure-Property Relationship
The following diagram illustrates the mechanistic pathway determining the final PLQY of an SBF derivative.
Figure 1: Decision tree illustrating how molecular rigidity and physical state dictate the competition between radiative (
Experimental Protocol: Absolute PLQY Measurement
For SBF derivatives, especially in thin films, relative methods (using dye standards like Quinine Sulfate) are prone to error due to refractive index mismatch and scattering. The Absolute Method using an Integrating Sphere is the mandatory standard for publication-quality data.
The Integrating Sphere Workflow[7][8][9][10][11]
This method accounts for all photons: absorbed, emitted, and scattered.
Figure 2: Workflow for absolute PLQY determination.[2]
Detailed Methodology
Equipment: Spectrofluorometer equipped with a PTFE-coated integrating sphere (e.g., 4-6 inch diameter).
Step 1: Sample Preparation (Crucial for SBF)
-
Films: Spin-coat SBF derivative on fused silica (quartz) substrates. Glass can fluoresce; quartz is preferred.
-
Note: For TADF emitters, encapsulation is required to prevent oxygen quenching of the triplet state.
-
-
Solution: Use spectroscopic grade solvents (Toluene/Chlorobenzene). Degassing is mandatory (Argon bubbling for 15 mins) if measuring delayed fluorescence, as oxygen acts as a triplet quencher.
Step 2: The "Three-Curve" Method (de Mello Method)
To calculate PLQY (
-
Curve A (Blank): Place the bare substrate in the sphere. Measure the excitation profile (
). (Emission should be 0). -
Curve B (Sample): Place the sample in the beam path. Measure the reduced excitation profile (
) and the sample emission ( ). -
Curve C (Indirect - Optional but Recommended): If the film is highly scattering, rotate the sample so the beam hits the sphere wall first, illuminating the sample with diffuse light.
Step 3: Calculation & Correction
The basic formula for PLQY is:
Self-Absorption Correction: SBF derivatives often have small Stokes shifts (overlapping absorption/emission spectra). This causes re-absorption of emitted photons, artificially lowering the measured PLQY.
-
Correction: $ \Phi_{true} = \frac{\Phi_{obs}}{1 - a \cdot \Phi_{obs}} $ where
is the probability of re-absorption (calculated from spectral overlap).
Expert Commentary: Why This Matters
For drug development professionals utilizing SBF as a fluorescent tag, or material scientists designing OLEDs, the PLQY in the solid state is the only metric that correlates with real-world performance.
-
Avoid the Solution Trap: A derivative showing 90% efficiency in dilute toluene (like Spiro-OMeTAD) may fail in a dense film due to migration-induced quenching.
-
The SBF Advantage: Unlike planar fluorenes, SBF derivatives maintain higher PLQY in doped films (10-20% concentration) because the spiro-center physically prevents the "pancaking" of chromophores.
References
-
Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer. ACS Omega. (2021). [Link]
-
Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. (2021). [Link]
-
Orthogonal boron–nitrogen spiro compounds: donor–acceptor strength modulation for thermally activated delayed fluorescence. Journal of Materials Chemistry C. (2020). [Link]
-
Absolute measurements of photoluminescence quantum yields of solutions using an integrating sphere. Journal of Fluorescence. (2011). [Link]
Sources
- 1. Orthogonal boron–nitrogen spiro compounds: donor–acceptor strength modulation for thermally activated delayed fluorescence emitters with aggregation induced emission enhancement - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
